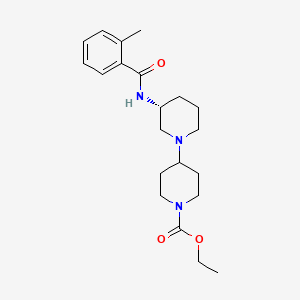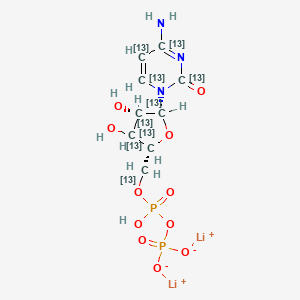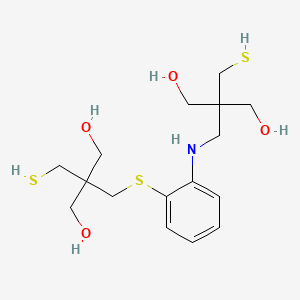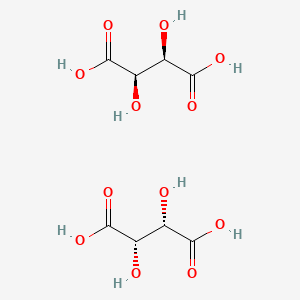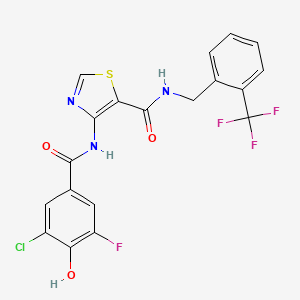
Hsd17B13-IN-79
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hsd17B13-IN-79 is a small molecule inhibitor targeting the enzyme hydroxysteroid 17-beta-dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid droplets in the liver and has been implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH) . This compound has shown potential as a therapeutic agent for these liver diseases by inhibiting the activity of HSD17B13.
Chemical Reactions Analysis
Hsd17B13-IN-79 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include NAD(P)H/NAD(P)+, which are essential for the enzyme’s oxidoreductase activity . The major products formed from these reactions are typically the interconversion between 17-ketosteroids and 17-hydroxysteroids, maintaining the balance between less potent (17-keto) and more potent (17β-hydroxy) forms of estrogens and androgens .
Scientific Research Applications
Hsd17B13-IN-79 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the enzyme kinetics and inhibition mechanisms of HSD17B13. In biology and medicine, it is being investigated as a potential therapeutic agent for treating liver diseases such as NAFLD and NASH . Additionally, it has applications in the study of lipid metabolism and liver function . In the industry, it may be used in the development of new drugs targeting liver diseases.
Mechanism of Action
The mechanism of action of Hsd17B13-IN-79 involves the inhibition of the enzyme HSD17B13. This enzyme is a hepatic lipid droplet-associated protein that plays a role in the biogenesis and metabolism of lipid droplets . By inhibiting HSD17B13, this compound reduces the biosynthesis of platelet activating factor (PAF), which in turn decreases fibrinogen synthesis and leukocyte adhesion . This inhibition helps to mitigate liver inflammation and the progression of liver diseases.
Comparison with Similar Compounds
Hsd17B13-IN-79 is unique in its specific targeting of HSD17B13. Similar compounds include other inhibitors of hydroxysteroid dehydrogenases, such as those targeting 17-beta-hydroxysteroid dehydrogenase 1 (HSD17B1) and 17-beta-hydroxysteroid dehydrogenase 2 (HSD17B2) . These compounds also play roles in steroid metabolism but differ in their specific enzyme targets and therapeutic applications. This compound stands out due to its potential in treating liver diseases associated with lipid metabolism.
Properties
Molecular Formula |
C19H12Cl2F3N3O4S |
|---|---|
Molecular Weight |
506.3 g/mol |
IUPAC Name |
5-[(3,5-dichloro-4-hydroxybenzoyl)amino]-N-[[2-(trifluoromethoxy)phenyl]methyl]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C19H12Cl2F3N3O4S/c20-11-5-10(6-12(21)15(11)28)16(29)27-18-14(26-8-32-18)17(30)25-7-9-3-1-2-4-13(9)31-19(22,23)24/h1-6,8,28H,7H2,(H,25,30)(H,27,29) |
InChI Key |
DSNYQOSZTNNPHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=C(SC=N2)NC(=O)C3=CC(=C(C(=C3)Cl)O)Cl)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


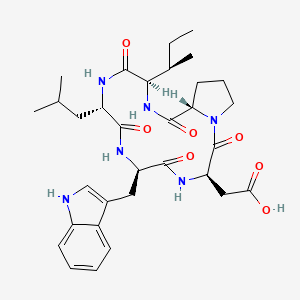

![3-[({3-[(Thiophen-2-ylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid](/img/structure/B12363780.png)
![2-[(4-Octoxyphenyl)hydrazinylidene]propanedinitrile](/img/structure/B12363787.png)
![3-[4-[4-(aminomethyl)piperidin-1-yl]-2-pyridin-4-ylquinazolin-8-yl]prop-2-yn-1-ol;hydrochloride](/img/structure/B12363790.png)
![2-[5-(cyclopropylmethyl)-4-[(3-fluoro-4-sulfamoylphenyl)methyl]-3-[3-[2-(5-methylthiophen-2-yl)ethynyl]phenyl]pyrazol-1-yl]-1,3-thiazole-4-carboxylic acid](/img/structure/B12363791.png)
![disodium;7-hydroxy-8-[[2-methyl-4-[3-methyl-4-[[4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]phenyl]phenyl]diazenyl]naphthalene-1,3-disulfonate](/img/structure/B12363799.png)
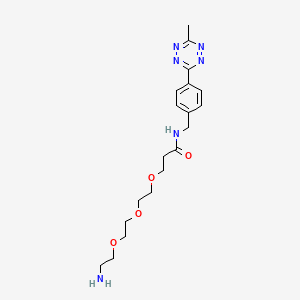
![4aH-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B12363806.png)
